Covi-ox

Descripción general

Descripción

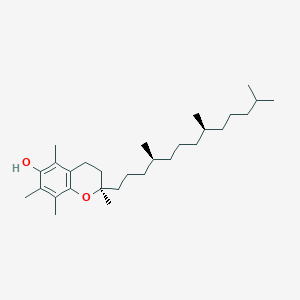

Covi-ox is a clear amber viscous oil with a mild taste and odor . It contains natural mixed tocopherols which are obtained from edible vegetable oils by suitable physical means . The typical tocopherol composition is 14% D-alpha-tocopherol, 2% D-beta-tocopherol, 60% D-gamma-tocopherol, and 24% D-delta-tocopherol . It is intended for use as an antioxidant in the dietary supplement and food industry .

Synthesis Analysis

Covi-ox is derived from genetically modified vegetable and is thus subject to labeling under EU Regulations . It is sensitive to oxygen, light, particularly in the presence of oxidizing agents or in alkaline media .Molecular Structure Analysis

The molecular structure of Covi-ox includes different types of tocopherols with varying molar masses . For example, D-alpha-tocopherol has a molar mass of 430.7 g/mol, while D-beta-tocopherol, D-gamma-tocopherol, and D-delta-tocopherol all have a molar mass of 416.7 g/mol .Chemical Reactions Analysis

Covi-ox is sensitive to oxygen, light, and heat . It darkens slowly upon exposure to air and light . It is insoluble in water, sparingly soluble in ethanol, and miscible with organic solvents, vegetable oils, and fats .Physical And Chemical Properties Analysis

Covi-ox is a clear, amber, viscous oil with a mild taste and odor . It is insoluble in water, sparingly soluble in ethanol, and miscible with organic solvents, vegetable oils, and fats . It is sensitive to oxygen, light, and heat .Aplicaciones Científicas De Investigación

Antioxidant Defense in Hepatocytes

Covi-ox, a natural tocopherol blend, has been studied for its effects on the antioxidant defense system in rat hepatocytes. In a study by Cantwell and Devery (1998), it was observed that Covi-ox reduced the effects of oxysterols on antioxidant enzymes in hepatocyte cultures. This indicates Covi-ox's potential in modifying the cellular response to oxidative stress (Cantwell & Devery, 1998).

Safety And Hazards

Covi-ox is stable for at least 36 months when stored in its unopened original packaging at ambient temperature max. 25 to 30 °C . It should be stored in the tightly sealed, lightproof packaging in a cool place . The product is sensitive to atmospheric oxygen, light, and heat . It is also noted that the product should be protected against light and packaged in opaque containers impermeable to oxygen .

Propiedades

IUPAC Name |

(2R)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJHHUAWPYXKBD-IHMCZWCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@@](O2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aquasol E | |

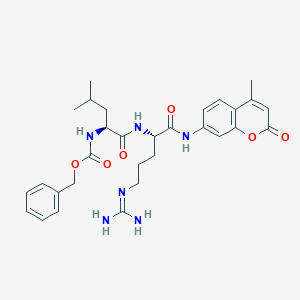

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

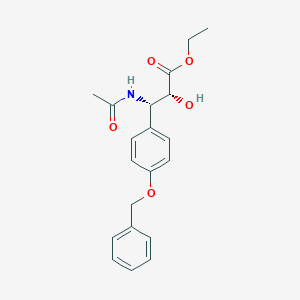

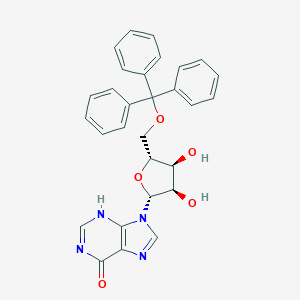

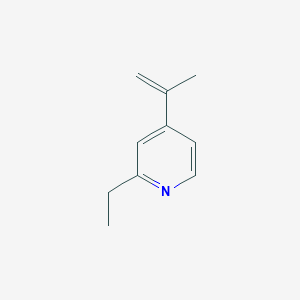

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Et](/img/structure/B120531.png)